4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Catalog No.
S1501973
CAS No.
189681-04-7
M.F
C10H5ClN2S2
M. Wt
252.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

CAS Number

189681-04-7

Product Name

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C10H5ClN2S2

Molecular Weight

252.7 g/mol

InChI

InChI=1S/C10H5ClN2S2/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H

InChI Key

VNWBUFWVNCUUKY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl

Synthesis and Characterization:

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine has been synthesized and characterized by various research groups. The most common method involves the condensation of 4-chloro-5-aminopyrimidine with 2-thiophenecarboxaldehyde in the presence of an appropriate catalyst, such as acetic acid or trifluoroacetic acid. [, ] The resulting product is then purified using techniques like column chromatography or recrystallization.

Potential Biological Activities:

Studies suggest that 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine may possess various biological activities, making it a subject of interest in scientific research. Here are some potential applications:

  • Antimicrobial activity: Some studies have reported that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. [] Further research is needed to explore its potential as an antimicrobial agent.
  • Anticancer activity: In vitro studies have shown that 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine may exhibit cytotoxic effects on some cancer cell lines. [] However, further investigation is necessary to understand its mechanism of action and potential for cancer therapy.
  • Other potential applications: Limited research suggests the compound might have other potential applications, including as anti-inflammatory agents or for the treatment of neurodegenerative diseases. [, ] However, these findings require further investigation and validation.

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a chloro substituent and a thiophene ring. Its molecular formula is C10H5ClN2S2C_{10}H_5ClN_2S_2 and it has a molecular weight of approximately 232.74 g/mol. The compound appears as a white to pale yellow powder and has a melting point ranging from 108.0 to 117.0 °C .

, particularly those involving heterocyclic coupling. The pyrimidine and thiophene rings can engage in coupling reactions with other aromatic systems, making it useful in the synthesis of more complex organic molecules. Additionally, it may undergo electrophilic substitution reactions due to the presence of the chloro group, which can enhance its reactivity.

Research indicates that 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine exhibits significant biological activity. It has been studied for its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation in vitro. The compound's structure allows for interactions with various biological targets, although specific mechanisms of action are still under investigation .

The synthesis of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting materials such as thiophenes and chlorinated pyrimidines undergo cyclization to form the thieno[2,3-d]pyrimidine framework.
  • Electrophilic Substitution: The introduction of the chloro group can be achieved through electrophilic aromatic substitution methods.
  • Coupling Reactions: Utilizing coupling agents to link thiophene derivatives with pyrimidine precursors enhances yield and specificity in the synthesis process.

These methods require careful control of reaction conditions to optimize yield and purity of the final product .

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine finds applications in various fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development.
  • Material Science: The compound's ability to participate in coupling reactions allows for its use in creating advanced materials with tailored properties.
  • Organic Electronics: Its unique electronic properties suggest potential applications in organic semiconductor devices.

Interaction studies have shown that 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can interact with multiple biological targets, including enzymes involved in cancer pathways. These interactions can lead to inhibition or modulation of these targets, contributing to its anticancer effects. Further research is ongoing to elucidate these interactions at the molecular level and their implications for therapeutic use .

Several compounds share structural similarities with 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Iodo-6-phenylthieno[2,3-d]pyrimidine193017-26-40.70Iodine substitution enhances reactivity
4-Chlorothieno[2,3-d]pyrimidine14080-59-20.89Lacks additional thiophene ring
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine40106-58-90.95Contains a saturated cycloheptane structure
6-Bromo-4-chlorothieno[2,3-d]pyrimidine56844-12-30.79Brominated variant with potential different biological activity
5-Bromo-4-chlorothieno[2,3-d]pyrimidine814918-95-10.78Another brominated derivative

The unique combination of the chloro group and the thiophene substituent in 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine distinguishes it from these similar compounds, contributing to its specific biological activities and potential applications in medicinal chemistry and material science.

Thieno[2,3-d]pyrimidine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their adaptability in drug design. Initially explored in the mid-20th century, these compounds gained prominence in the 1990s with the discovery of their kinase inhibitory properties. The fusion of a thiophene ring with pyrimidine enhances electronic delocalization, enabling interactions with diverse biological targets such as enzymes, receptors, and DNA. Over 50 clinical candidates derived from this scaffold are under investigation, including PF-03758309 (Phase I for solid tumors) and apitolisib (Phase II for renal cell carcinoma).

Structural Features and Pharmacophore Relevance

The thieno[2,3-d]pyrimidine core consists of a bicyclic system where a thiophene ring is fused at the 2,3-position of a pyrimidine ring. Key pharmacophoric features include:

  • Hydrogen bond donors/acceptors at N1 and N3 positions for enzyme binding.
  • Chlorine substituents at C4, which enhance lipophilicity and stabilize π-π stacking.
  • Thienyl groups at C5, contributing to hydrophobic interactions and metabolic stability.

For example, 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS: 189681-04-7) leverages these features for SIRT-2 and EZH2 inhibition.

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: Synthesis and Structural Analysis

Synthetic Routes

The compound is synthesized via multi-step protocols (Table 1):

StepReagents/ConditionsYieldReference
12-Aminothiophene + POCl3/TEA, 110°C85%
2Cyclization with formamide, 150°C76%
3Chlorination using PCl5, reflux92%

Route A:

  • Thiophene-2-carboxamide is treated with triethyl orthoformate in acetic acid to form the pyrimidine ring.
  • Chlorination at C4 using phosphorus oxychloride introduces the chloro substituent.
  • Suzuki coupling with 2-thienylboronic acid installs the thienyl group at C5.

Structural and Physicochemical Properties

  • Molecular formula: C10H5ClN2S2 (MW: 252.75 g/mol).
  • Solubility: 0.2 mg/mL in DMSO; logP = 2.8.
  • Crystal structure: Monoclinic P21/c space group with π-stacking distance = 3.45 Å.

The chloro and thienyl groups induce a dipole moment of 5.2 D, facilitating membrane penetration.

Structure-Activity Relationships (SAR)

Impact of Substituents on Biological Activity

  • C4 Chlorine: Removal reduces SIRT-2 affinity by 10-fold (Ki = 4 nM → 40 nM).
  • C5 Thienyl: Replacement with phenyl decreases EZH2 inhibition (IC50 = 0.55 μM → 2.1 μM).
  • N3 Modification: Methylation abolishes PI3K binding (IC50 > 10 μM).

3D-QSAR and Pharmacophore Models

A 3D-QSAR model (r² = 0.96, q² = 0.88) identified critical features (Fig. 1):

  • Hydrophobic pocket near C5-thienyl.
  • H-bond donor at N1 (distance = 2.1 Å from His187 in SIRT-2).
  • Electrostatic potential at C4-Cl (contributes 40% to binding energy).

Pharmacological Activities

Anticancer Activity

  • EZH2 Inhibition: Compound 12e (structurally related) shows IC50 = 0.55 μM in SU-DHL-6 lymphoma cells, inducing apoptosis via caspase-3 activation.
  • PI3K Inhibition: Analogues suppress MCF-7 proliferation (IC50 = 2.04 nM) by blocking AKT phosphorylation.

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 Inhibition: IC50 = 1.8 μM (vs. 2.5 μM for celecoxib).
  • Antibacterial Activity: MIC = 8 μg/mL against S. aureus (compared to 4 μg/mL for ciprofloxacin).

Classical Synthesis Routes

Gewald Reaction-Based Approaches

The Gewald reaction serves as a cornerstone for synthesizing thienopyrimidine scaffolds. This one-pot cyclocondensation method involves ketones, aldehydes, activated nitriles, and elemental sulfur to produce 2-aminothiophene derivatives. For 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, the reaction typically begins with thiobarbituric acid as the ketone component, which reacts with α-cyanothiophene derivatives in the presence of piperidine. The resulting 2-aminothieno[3,2-d]pyrimidin-4-one intermediate undergoes subsequent chlorination using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at position 4 [2]. A representative pathway involves:

  • Cyclocondensation of thiobarbituric acid with 2-thiophenecarbonitrile under basic conditions.
  • Chlorination of the pyrimidinone intermediate with POCl₃ at elevated temperatures (80–100°C).

This method achieves moderate yields (40–60%) and is favored for its scalability [2] [5].

Dieckmann Cyclization Strategies

Dieckmann cyclization offers an alternative route for constructing the thieno[2,3-d]pyrimidine core. This intramolecular ester condensation is particularly effective for forming six-membered rings. Starting from ethyl 3-cyano-4-methylthiophene-2-carboxylate, the reaction proceeds via base-catalyzed cyclization to generate the pyrimidine ring. Subsequent functionalization at position 5 with a thienyl group is achieved through Suzuki-Miyaura coupling using palladium catalysts [3]. For example:

  • Ethyl 3-cyano-4-methylthiophene-2-carboxylate undergoes cyclization in sodium methoxide/methanol to form the pyrimidine core.
  • Palladium-catalyzed cross-coupling with 2-thienylboronic acid introduces the thienyl moiety at position 5 [3].

This method provides superior regioselectivity but requires stringent anhydrous conditions [3].

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of thienopyrimidines by reducing reaction times from hours to minutes. For 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, microwave-assisted chlorination using POCl₃ achieves complete conversion in 15 minutes at 150°C, compared to 18 hours under conventional heating [5]. Key advantages include:

  • Enhanced reaction efficiency (yields increase from 70% to 92%).
  • Reduced formation of byproducts such as phosphorylated intermediates [5].

Table 1: Comparison of Conventional vs. Microwave-Assisted Chlorination

ParameterConventional MethodMicrowave Method
Reaction Time18 hours15 minutes
Temperature80°C150°C
Yield70%92%
Byproduct Formation12%<2%

One-Pot Multi-Component Reactions

One-pot strategies minimize intermediate isolation and improve atom economy. A notable example involves the sequential Gewald reaction, cyclocondensation, and chlorination in a single reactor:

  • Gewald reaction between thiobarbituric acid, 2-thiophenecarbonitrile, and sulfur.
  • In situ cyclocondensation with formamide to form the pyrimidinone.
  • Direct chlorination using POCl₃ without intermediate purification [2] [5].

This approach reduces solvent waste and achieves an overall yield of 68%, making it suitable for industrial applications [5].

Functionalization Strategies

Chlorination Methodologies (POCl₃, SOCl₂)

Chlorination at position 4 is critical for subsequent derivatization. Phosphorus oxychloride (POCl₃) remains the reagent of choice due to its high electrophilicity and ability to generate stable intermediates. Standard conditions involve refluxing the pyrimidinone precursor with POCl₃ (5–6 equivalents) and a catalytic amount of N,N-dimethylaniline in acetonitrile [5]. Thionyl chloride (SOCl₂) offers a cheaper alternative but requires longer reaction times (24–48 hours) and higher temperatures (100–110°C) [2].

Table 2: Chlorination Reagents and Their Efficiency

ReagentTemperatureTimeYieldByproducts
POCl₃80°C18 h98%<2%
SOCl₂110°C48 h85%10%

Amination and Alkylation Protocols

Amination at position 4 enables diversification into pharmacologically active analogs. Nucleophilic aromatic substitution with primary or secondary amines proceeds efficiently in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. For example:

  • Reaction with piperidine in ethanol yields 4-piperidinyl derivatives in 75–85% yield [3].
  • Alkylation using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) introduces methyl groups at position 2 or 6 [2].

Table 3: Selected Amination Reactions

AmineSolventTemperatureYield
PiperidineEthanol80°C85%
MorpholineDMF100°C78%
BenzylamineDMSO90°C70%

XLogP3

3.9

Wikipedia

4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Dates

Last modified: 08-15-2023

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